Iminodiacetic acid

Catalog No.
S702226
CAS No.
142-73-4
M.F
C4H7NO4
M. Wt
133.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iminodiacetic acid

CAS Number

142-73-4

Product Name

Iminodiacetic acid

IUPAC Name

2-(carboxymethylamino)acetic acid

Molecular Formula

C4H7NO4

Molecular Weight

133.10 g/mol

InChI

InChI=1S/C4H7NO4/c6-3(7)1-5-2-4(8)9/h5H,1-2H2,(H,6,7)(H,8,9)

InChI Key

NBZBKCUXIYYUSX-UHFFFAOYSA-N

SMILES

C(C(=O)O)NCC(=O)O

Solubility

PRACTICALLY INSOL IN ACETONE, METHANOL, ETHER, BENZENE, CARBON TETRACHLORIDE, HEPTANE; SOL IN WATER @ 5 °C: 2.43 G/100 ML

Synonyms

((Carboxymethyl)amino)acetic Acid; 2,2’-Iminobisacetic Acid; Aminodiacetic Acid; Diglycin; Diglycine; Diglycocoll; IDA; IDA (chelating agent); IMDA; Iminobis(acetic acid); Iminodiethanoic Acid; N-(Carboxymethyl)glycine; NSC 18467; α-Iminodiacetic Aci

Canonical SMILES

C(C(=O)O)NCC(=O)O

Medical Imaging:

IDA plays a crucial role in hepatobiliary iminodiacetic acid (HIDA) scans, also known as cholescintigraphy scans. These imaging tests utilize a radioisotope complex formed by IDA and technetium-99m (). The complex is selectively taken up by the liver and excreted through the bile ducts and gallbladder. This allows visualization of the liver, gallbladder, and bile ducts, aiding in the diagnosis of various liver diseases, including:

  • Biliary atresia ()
  • Cholecystitis (gallbladder inflammation) ()
  • Cholangitis (bile duct inflammation) ()

Metal Chelation and Drug Delivery:

IDA's ability to bind metal ions through its three chelating groups makes it a valuable tool for:

  • Metal detoxification: IDA can be used to remove toxic metals like lead and copper from the body in cases of metal poisoning.
  • Drug delivery: Researchers are exploring the potential of IDA-based drug conjugates to deliver therapeutic agents specifically to target tissues. The IDA moiety can be used to chelate with a metal ion that binds to a specific receptor on the target cells, facilitating the delivery of the drug molecule.

Protein and Biomolecule Purification:

IDA functionalized materials, such as magnetic nanoparticles, offer promising advancements in protein and biomolecule purification techniques. These materials can be designed to selectively bind specific proteins based on their charge and other properties, enabling their efficient separation from complex mixtures. This holds immense potential for various applications, including proteomics research and biomarker discovery.

Material Science Applications:

The unique properties of IDA also find applications in material science research. For instance, IDA can be used to:

  • Synthesize mesoporous materials: These materials with ordered porous structures have potential applications in drug delivery, catalysis, and sensors.
  • Develop ion-exchange resins: IDA can be incorporated into polymer chains to create ion-exchange resins for various industrial and environmental applications, such as water purification and metal ion removal from wastewater.

Research into Biological Roles:

While the primary research focus has been on the applications mentioned above, recent studies have also begun exploring the potential biological roles of IDA itself.

  • Research suggests that IDA levels might be altered in certain diseases like autism and acute respiratory distress syndrome (, ). Understanding these variations and their potential contribution to disease states could pave the way for new diagnostic and therapeutic strategies.

Iminodiacetic acid is an organic compound with the molecular formula HN(CH₂CO₂H)₂, characterized as a white solid. It is classified as a dicarboxylic acid amine, where the nitrogen atom forms a secondary amino group rather than an imino group, which the name might suggest. This compound features two carboxyl groups that can act as ligands, allowing it to form stable complexes with various metal ions. The iminodiacetate dianion serves as a tridentate ligand, capable of forming two fused five-membered chelate rings with metals, which enhances its stability and reactivity in coordination chemistry .

IDA's primary mechanism of action in scientific research lies in its ability to chelate metal ions. By forming strong bonds with metal ions, IDA can:

  • Remove metal ions from solutions: This is beneficial in water purification or separating specific metals from mixtures [].
  • Act as a catalyst: Metal complexes of IDA can act as catalysts in various chemical reactions [].
  • Aid in medical imaging: Radioactively labeled IDA complexes are used in cholescintigraphy scans to evaluate gallbladder function [].

IDA is generally considered a safe compound with low toxicity []. However, like many chemicals, it can cause irritation upon contact with skin or eyes. Always wear appropriate personal protective equipment (PPE) when handling IDA [].

, primarily involving its carboxyl groups and amino group. Key reactions include:

  • Formation of Metal Complexes: It can chelate metal ions such as copper, nickel, and technetium, forming stable complexes used in various applications .
  • Oxidation Reactions: Iminodiacetic acid can be oxidized to yield products such as carbon dioxide and glycine under specific conditions. For example, oxidation with aquocobaltic ion has been studied to understand the kinetics of intermediate complex formation .
  • Reactions with Monochloroacetic Acid: A common synthesis route involves the reaction of monochloroacetic acid with glycine in the presence of calcium hydroxide, leading to the formation of iminodiacetic acid .

Iminodiacetic acid exhibits significant biological activity due to its ability to chelate metal ions, which is crucial for various biochemical processes. Its derivatives are utilized in medical imaging techniques such as cholescintigraphy scans to evaluate gallbladder function by using technetium-99m complexes . Additionally, iminodiacetic acid's role in coordinating metal ions is vital in structural biology, particularly in modeling copper-containing proteins .

Several methods are employed for synthesizing iminodiacetic acid:

  • Reaction of Glycine and Monochloroacetic Acid: This method involves the interaction of glycine with monochloroacetic acid in an aqueous solution, typically facilitated by a base like calcium hydroxide .
  • Catalytic Synthesis: Research has demonstrated the synthesis of iminodiacetic acid using copper-zirconia catalysts in microchannel reactors, enhancing yield and efficiency .
  • Alternative Routes: Other synthetic pathways have been explored involving different reagents and conditions to optimize production for industrial applications.

Iminodiacetic acid has diverse applications across various fields:

  • Chelating Agent: It is commonly used as a chelating agent in analytical chemistry and biochemistry for isolating metal ions.
  • Herbicide Production: It serves as an intermediate in the industrial synthesis of glyphosate, a widely used herbicide .
  • Medical Imaging: Its complexes are utilized in diagnostic imaging techniques for evaluating organ function.
  • Indicator Manufacture: Iminodiacetic acid is also a precursor for synthesizing indicators like xylenol orange used in titrations and colorimetric assays .

Research on iminodiacetic acid interactions primarily focuses on its chelation properties and biological implications:

  • Studies have shown that iminodiacetic acid forms stable complexes with various transition metals, influencing their biological availability and reactivity.
  • Interaction studies involving its oxidation pathways reveal insights into its behavior under physiological conditions, contributing to understanding its role in biological systems .

Iminodiacetic acid shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey FeaturesComparison with Iminodiacetic Acid
Nitrilotriacetic AcidTetradentate ligandForms stronger metal complexes due to three carboxyl groupsStronger than iminodiacetic acid but less versatile due to higher denticity
N-Methylimidodiacetic AcidBidentate ligandContains a methyl group enhancing solubilityLess complexing ability compared to iminodiacetic acid
N-(2-Carboxyethyl)iminodiacetic AcidTridentate ligandSimilar chelation properties but with additional carboxyl groupOffers similar functionalities but varies in binding strength
N-hydroxyiminodiacetic AcidBidentate ligandHydroxyl group increases hydrogen bonding potentialProvides different reactivity patterns compared to iminodiacetic acid

Iminodiacetic acid stands out due to its balanced ability to form stable chelates while maintaining significant biological activity and utility across various applications. Its unique structure allows it to act effectively as both a bidentate and tridentate ligand depending on the context of metal ion coordination.

Physical Description

Solid; [Merck Index] Light brown crystalline solid; [MSDSonline]
Solid

Color/Form

ORTHORHOMBIC CRYSTALS

XLogP3

-3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

133.03750770 g/mol

Monoisotopic Mass

133.03750770 g/mol

Heavy Atom Count

9

Melting Point

247.50 °C. @ 760.00 mm Hg

UNII

XQM2L81M8Z

Related CAS

31685-59-3 (unspecified hydrochloride salt)
928-72-3 (di-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 170 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (47.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (81.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (47.06%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (18.24%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Chelating Agents

Mechanism of Action

LEAD NITRATE ALONE OR CHELATED WITH DIFFERENT CHELATING AGENTS INCL IMINODIACETIC ACID (IDA) WAS ADMIN TO PREGNANT RATS ON DAYS 9, 11 OR 16 OF GESTATION. THE LEAD-CHELATE COMPLEX EITHER REDUCED OR EQUALED BUT DID NOT ENHANCE THE OVERALL EMBRYO OR FETAL TOXICITY. THERE WERE NO QUALITATIVELY DIFFERENT EFFECTS PRODUCED WITH CHELATED LEAD VERSUS LEAD ALONE. THE CHELATING AGENTS WERE MORE EFFECTIVE AFTER DAY 9 THAN DAYS 11 OR 16. EDTA PRODUCED THE GREATEST REDUCTION IN OVERALL EFFECT, WHILE IDA PROVIDED THE LEAST PROTECTION.

Pictograms

Irritant

Irritant

Other CAS

142-73-4

Absorption Distribution and Excretion

PLACENTAL PERMEABILITY & TRANSFER OF LEAD NITRATE ALONE & CHELATED WITH IMINODIACETIC ACID (PBIDA) IN RATS WERE STUDIED. LITTLE OR NO DIFFERENCES IN MATERNAL BLOOD OR FETAL LEAD CONTENT WERE OBSERVED WITH PBIDA COMPLEX.

Wikipedia

Iminodiacetic_acid

Methods of Manufacturing

HYDROGENATION OF NITRILOTRIACETIC ACID IN PRESENCE OF PALLADIUM/CARBON CATALYST; AMMONOLYSIS OF CHLOROACETIC ACID
OBTAINED FROM NITRILOTRIACETIC ACID...BY HCL-HYDROLYSIS IN BOMB TUBE: SCHWARZENBACH ET AL, HELV CHIM ACTA 28, 1133 (1945); BY OXYGENATION IN PRESENCE OF PALLADIUM/CARBON CATALYST: TETENBAUM, STONE, CHEM COMMUN 1970, 1699. IMINODIACETIC ACID & NITRILOTRIACETIC ACID ARE FORMED UPON BOILING CHLOROACETIC ACID WITH CONCN AQ AMMONIA: HEINTZ, ANN 149, 88 (1869)

General Manufacturing Information

Glycine, N-(carboxymethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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